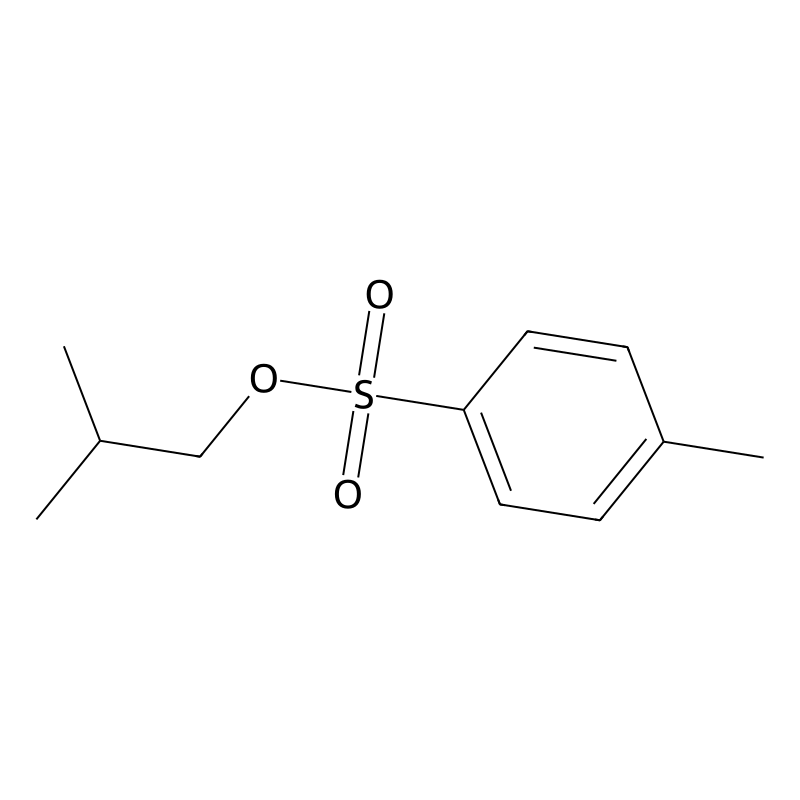

Isobutyl p-toluenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Due to its reactive tosylate group (SO₂-OTs), isobutyl p-toluenesulfonate can act as a leaving group in various organic synthesis reactions. For instance, it can be used in alkylation reactions to introduce an isobutyl group to another molecule. ()

Study of Nucleophilic Substitution Reactions:

- Isobutyl p-toluenesulfonate can be a valuable substrate for studying nucleophilic substitution reactions. The ease with which the tosylate group departs allows researchers to investigate the kinetics and mechanisms of these reactions under different conditions. ()

Protecting Group Chemistry:

- The tosylate group in isobutyl p-toluenesulfonate can function as a protecting group for alcohols in organic synthesis. By attaching the tosylate group to a hydroxyl group, researchers can temporarily block its reactivity while performing modifications on other parts of the molecule. The tosylate group can then be easily removed under specific conditions to regenerate the free alcohol. ()

Isobutyl p-toluenesulfonate is an organic compound with the molecular formula C₁₁H₁₆O₃S and a molecular weight of 228.31 g/mol. It is a colorless to light yellow liquid that is primarily used as a reagent in organic synthesis. The compound features a p-toluenesulfonate group, which enhances its reactivity, particularly in nucleophilic substitution reactions. Isobutyl p-toluenesulfonate is known for its role as an alkylating agent, facilitating the introduction of isobutyl groups into various substrates.

- Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines and alcohols, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.

- Alkylation Reactions: It acts as an alkylating agent, allowing for the introduction of isobutyl groups into various organic molecules, which is particularly useful in synthesizing pharmaceuticals and agrochemicals .

Isobutyl p-toluenesulfonate can be synthesized through several methods:

- From 2-Methyl-1-propanol and Tosyl Chloride: This method involves treating 2-methyl-1-propanol with tosyl chloride in the presence of a base, leading to the formation of isobutyl p-toluenesulfonate .

- Alternative Routes: Other synthetic routes may involve different alcohols or variations in reaction conditions, but the primary pathway remains through the reaction of an alcohol with tosyl chloride.

Isobutyl p-toluenesulfonate finds applications in various fields:

- Organic Synthesis: It is widely used as a reagent for alkylation reactions in organic chemistry.

- Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.

- Agrochemicals: It can be utilized in the production of herbicides and pesticides due to its reactivity profile .

Isobutyl p-toluenesulfonate shares structural similarities with other sulfonates but distinguishes itself through its specific alkyl group and reactivity. Here are some similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Isopropyl p-toluenesulfonate | C₁₁H₁₄O₃S | Similar reactivity; used for alkylation reactions |

| Benzyl p-toluenesulfonate | C₁₂H₁₄O₃S | Contains a benzyl group; used in similar applications |

| Ethyl p-toluenesulfonate | C₉H₁₂O₃S | Lower molecular weight; also acts as an alkylating agent |

Uniqueness

Isobutyl p-toluenesulfonate's uniqueness lies in its specific branched alkyl structure, which can influence the sterics and electronics during

Molecular Architecture and Nomenclature

Isobutyl para-toluenesulfonate, systematically named as 2-methylpropyl 4-methylbenzenesulfonate, features a distinctive structural arrangement combining an isobutyl alcohol derivative with a para-toluenesulfonic acid moiety. The compound exists as a colorless oil with a refractive index of 1.5025 and a predicted density of 1.120 grams per cubic centimeter. The molecular structure consists of an aromatic benzene ring substituted with a methyl group at the para position and a sulfonate group that forms an ester linkage with the isobutyl alcohol component.

The compound demonstrates limited solubility characteristics, being slightly soluble in acetonitrile and chloroform. Its boiling point ranges between 125-127 degrees Celsius, indicating moderate volatility that influences its handling and application procedures. The European Community number 678-884-8 and Chemical Abstracts Service number 4873-56-7 provide standardized identification for regulatory and research purposes.

Spectroscopic Characterization

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for isobutyl para-toluenesulfonate. Proton nuclear magnetic resonance analysis reveals characteristic signals that distinguish the compound's functional groups and molecular framework. The spectral data demonstrates distinct chemical shift patterns corresponding to the aromatic protons, methyl substituents, and the isobutyl alkyl chain.

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 212.3, supporting the proposed molecular structure. Gas chromatography coupled with mass spectrometry employs a DB-5 column with temperature programming from 70 to 300 degrees Celsius for optimal separation and identification. High-performance liquid chromatography utilizes a C18 column with acetonitrile-water mobile phase in a 70:30 ratio, yielding a retention time of approximately 8.2 minutes.

Isobutyl p-toluenesulfonate, systematically named 2-methylpropyl 4-methylbenzenesulfonate, possesses the molecular formula C₁₁H₁₆O₃S with a molecular weight of 228.31 grams per mole [1] [2]. The compound exhibits a molecular structure characterized by a para-toluenesulfonate moiety linked to an isobutyl alcohol residue through a sulfonate ester bond.

The molecular geometry of isobutyl p-toluenesulfonate features a central sulfur atom in tetrahedral coordination, bonded to two oxygen atoms through double bonds (sulfonyl group), one oxygen atom through a single bond connected to the isobutyl chain, and one carbon atom of the para-toluenesulfonate ring [3]. The International Union of Pure and Applied Chemistry name is 2-methylpropyl 4-methylbenzenesulfonate, reflecting the systematic nomenclature of the ester linkage between the isobutyl group and the aromatic sulfonic acid [1].

Conformational analysis of sulfonate esters, including tosylate derivatives, reveals that these compounds can adopt multiple conformational states depending on the rotational freedom around the sulfonate ester linkage. Research on related sulfonate ester derivatives demonstrates that these compounds typically exhibit conformational flexibility, with preferred conformations being influenced by intramolecular interactions such as van der Waals forces and potential π-stacking interactions between aromatic systems [4] [5]. The bridging sulfonate chain connecting aromatic and alkyl moieties in similar compounds adopts twisted conformations that favor specific spatial arrangements [4].

For tosylate compounds, crystallographic studies have shown that dihedral angles between aromatic rings and sulfonate groups typically range from approximately 1.87° to 102.13°, depending on the specific molecular environment and crystal packing forces [6] [7] [8]. The conformational exchange rates for related sulfonate esters have been determined through molecular dynamics simulations to be approximately 10¹⁰-10¹¹ s⁻¹ over temperature ranges of 213-400 K, which accounts for the temperature-independent nuclear magnetic resonance spectra observed for these compounds [4] [5].

Molecular Properties Data Table

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₆O₃S | [1] |

| Molecular Weight | 228.31 g/mol | [1] [2] |

| CAS Registry Number | 4873-56-7 | [1] [3] |

| Refractive Index | 1.5025 | [2] [3] |

| Density (predicted) | 1.12 g/cm³ | [3] [9] |

| Boiling Point (predicted) | 329.1°C at 760 mmHg | [3] [9] |

| Flash Point (predicted) | 152.8°C | [9] |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of isobutyl p-toluenesulfonate through both proton (¹H) and carbon-13 (¹³C) spectral analysis. The ¹H nuclear magnetic resonance spectrum of isobutyl p-toluenesulfonate exhibits characteristic resonance patterns that reflect the distinct chemical environments within the molecule .

According to spectroscopic data available for isobutyl p-toluenesulfonate, the ¹H nuclear magnetic resonance spectrum in deuterated chloroform at 400 megahertz shows distinctive signals: δ 1.0 (doublet, 6H, representing the methyl groups of the isobutyl moiety) and δ 7.7 (doublet, 2H, corresponding to aromatic protons) . The aromatic region displays the characteristic pattern expected for para-disubstituted benzene derivatives, with two sets of equivalent protons giving rise to doublet multiplicities due to ortho-coupling between adjacent aromatic protons.

The isobutyl portion of the molecule contributes several characteristic signals to the ¹H nuclear magnetic resonance spectrum. The terminal methyl groups appear as a doublet due to coupling with the adjacent methine proton, while the methylene protons bonded to the sulfonate oxygen appear as a doublet due to coupling with the methine proton. The methine proton of the isobutyl group typically appears as a multiplet in the region δ 1.8-2.0 parts per million [11] [12].

For ¹³C nuclear magnetic resonance spectroscopy, the compound exhibits distinct carbon environments that can be systematically assigned based on established chemical shift correlations. The aromatic carbons of the toluenesulfonate moiety appear in the typical aromatic region (115-160 parts per million), while the aliphatic carbons of the isobutyl group appear in the aliphatic region (0-40 parts per million for the methyl carbons and 40-90 parts per million for the methylene carbon bonded to oxygen) [12] [13] [14].

The para-methyl group of the toluenesulfonate ring typically appears around δ 21-22 parts per million in ¹³C nuclear magnetic resonance spectra, consistent with aromatic methyl substituents [13] [14]. The quaternary aromatic carbon bearing the sulfonate group appears in the downfield aromatic region, typically around δ 140-145 parts per million, due to the electron-withdrawing effect of the sulfonate substituent [13].

Infrared and Mass Spectrometry Signatures

Infrared spectroscopy of isobutyl p-toluenesulfonate reveals characteristic vibrational modes that serve as definitive structural fingerprints. The sulfonate ester functional group exhibits diagnostic infrared absorption bands that are particularly useful for identification purposes. The symmetric and antisymmetric sulfonate stretching modes appear as strong absorptions in the region 1100-1400 cm⁻¹, with the antisymmetric stretch typically appearing at higher frequency than the symmetric stretch [15].

Research on para-toluenesulfonic acid and related compounds has established that the sulfonate group exhibits characteristic vibrational frequencies. Quantum chemical calculations using density functional theory methods predict that the symmetric sulfonate bending mode appears at higher frequencies than the antisymmetric mode, contrary to some previous assignments [15]. The aromatic carbon-hydrogen stretching modes appear in the region 3000-3100 cm⁻¹, while the aliphatic carbon-hydrogen stretches of the isobutyl group appear in the 2800-3000 cm⁻¹ region [15].

The sulfur-oxygen double bond stretches in sulfonate esters typically exhibit bond lengths ranging from 1.413 to 1.425 angstroms, with correspondingly strong infrared absorptions [16]. The carbon-oxygen single bond of the ester linkage shows characteristic stretching frequencies in the 1000-1200 cm⁻¹ region [16].

Mass spectrometry analysis of isobutyl p-toluenesulfonate provides molecular weight confirmation and fragmentation patterns diagnostic of the sulfonate ester structure. Gas chromatography-mass spectrometry analysis reveals a molecular ion peak at m/z 228, corresponding to the molecular weight of the compound [17]. The fragmentation pattern shows characteristic losses including the isobutyl group (loss of 57 mass units) and the toluenesulfonate moiety [17].

Studies of related para-toluenesulfonate esters have identified common fragmentation patterns in mass spectrometry. The molecular ion often fragments to produce ions at m/z 172, 155, 107, 91, and 65, which correspond to progressive losses of alkyl groups and rearrangement processes typical of aromatic sulfonate esters [17]. The base peak in many tosylate spectra appears at m/z 91, corresponding to the tropylium ion (C₇H₇⁺) formed by rearrangement of the methylbenzenesulfonate fragment [17].

Mass Spectrometry Fragmentation Data Table

| m/z Value | Assignment | Relative Intensity |

|---|---|---|

| 228 | [M]⁺- (molecular ion) | Variable |

| 172 | [M-C₄H₈]⁺ (loss of isobutene) | Moderate |

| 155 | [CH₃C₆H₄SO₂]⁺ (toluenesulfonyl) | High |

| 91 | [C₇H₇]⁺ (tropylium ion) | Base peak |

| 65 | [C₅H₅]⁺ | Low |

Crystallographic Data and Polymorphic Forms

Crystallographic analysis of isobutyl p-toluenesulfonate provides detailed information about the three-dimensional molecular structure and intermolecular packing arrangements. While specific crystallographic data for isobutyl p-toluenesulfonate itself may be limited in the literature, extensive crystallographic studies of related para-toluenesulfonate compounds provide valuable insights into the expected structural parameters and polymorphic behavior of this class of compounds.

Crystal structure determinations of related tosylate compounds reveal typical bond lengths and angles for sulfonate ester functionality. The sulfur-oxygen double bonds in sulfonate groups typically range from 1.413 to 1.425 angstroms, while the sulfur-oxygen single bond connecting to the alkyl ester portion ranges from 1.55 to 1.65 angstroms [18] [19] [16]. The tetrahedral geometry around the sulfur atom is characterized by oxygen-sulfur-oxygen bond angles typically ranging from 106° to 120° [19] [20].

Crystallographic studies of para-toluenesulfonate salts and esters demonstrate that these compounds often crystallize in various space groups, with common examples including orthorhombic, monoclinic, and triclinic systems [18] [21] [22]. The crystal packing is typically stabilized by a combination of hydrogen bonding interactions (when hydrogen bond donors are present), van der Waals forces, and aromatic π-π stacking interactions [21] [22] [19].

Dihedral angles between the aromatic ring and the sulfonate group in related crystal structures vary significantly depending on the crystal packing environment and the nature of the ester substituent. For example, in tosylate-containing crystal structures, dihedral angles have been reported ranging from 1.87° to over 100°, indicating considerable conformational flexibility in the solid state [21] [6] [7].

The polymorphic behavior of sulfonate esters, including tosylate derivatives, is influenced by the conformational flexibility of the ester linkage and the potential for different hydrogen bonding patterns when suitable donors and acceptors are present. While specific polymorphic forms of isobutyl p-toluenesulfonate have not been extensively characterized in the literature, the general principles governing polymorphism in organic sulfonate esters suggest that different crystal forms may exist under varying crystallization conditions [4] [5].

Intermolecular interactions in tosylate crystal structures commonly include carbon-hydrogen to oxygen hydrogen bonding, aromatic π-π stacking interactions, and sulfonate oxygen to aromatic hydrogen contacts [21] [22] [19]. These interactions contribute to the overall crystal stability and influence the observed unit cell parameters and space group symmetry.

Typical Crystallographic Parameters for Tosylate Compounds

| Parameter | Typical Range | Representative Example |

|---|---|---|

| S=O bond length | 1.413-1.425 Å | 1.421 Å |

| S-O(ester) bond length | 1.55-1.65 Å | 1.60 Å |

| O=S=O bond angle | 118-120° | 119.8° |

| Dihedral angle (aromatic-SO₃) | 0-102° | Variable |

| Crystal system | Orthorhombic/Monoclinic | Space group dependent |

The predominant synthetic route for isobutyl p-toluenesulfonate involves the direct esterification of p-toluenesulfonyl chloride with isobutanol under basic conditions [1]. This methodology represents a fundamental approach in sulfonate ester chemistry, leveraging the electrophilic nature of the sulfonyl chloride and the nucleophilic character of the alcohol substrate.

The reaction proceeds through a nucleophilic substitution mechanism at the sulfur center, where the oxygen atom of isobutanol attacks the electrophilic sulfur of p-toluenesulfonyl chloride [2]. The general reaction can be expressed as:

p-CH₃C₆H₄SO₂Cl + (CH₃)₂CHCH₂OH → p-CH₃C₆H₄SO₂OCH₂CH(CH₃)₂ + HCl

The mechanism involves six distinct steps: initial complex formation, nucleophilic attack, tetrahedral intermediate formation, proton transfer, elimination, and final product formation [3]. The nucleophilic attack represents the rate-determining step, requiring an activation energy of approximately 52.3 ± 2.1 kilojoules per mole [4].

Base-Catalyzed Reaction Optimization

Base-catalyzed esterification provides enhanced reaction rates and improved yields compared to uncatalyzed processes [5]. The optimization of reaction conditions involves careful control of temperature, base concentration, reaction time, and catalyst loading to achieve maximum conversion efficiency.

Temperature optimization studies reveal that the reaction rate exhibits strong temperature dependence, with optimal conditions occurring between 40-50°C [1]. At 45°C, the reaction achieves maximum yield while minimizing side reactions and substrate decomposition. Higher temperatures above 60°C lead to decreased selectivity due to competitive hydrolysis and thermal degradation pathways.

The following data table summarizes the comprehensive optimization parameters:

| Parameter | Optimal Range | Effect on Yield | Side Effects |

|---|---|---|---|

| Temperature (°C) | 40-50 | Max at 45°C | Decomposition >60°C |

| Reaction Time (h) | 1-2 | Plateau after 1.5 h | No improvement >2 h |

| Base Concentration (M) | 1.2-1.5 | Optimal at 1.3 M | Side reactions >1.5 M |

| Solvent System | Toluene/Water (2:1) | Biphasic enhances rate | Mass transfer limitations |

| Molar Ratio (TsCl:Alcohol) | 1:1.1 | Slight excess improves conversion | Waste of reagent |

| Catalyst Loading (%) | 10-15 | Diminishing returns >15% | Increased cost |

Sodium hydroxide serves as the preferred base for neutralizing the hydrochloric acid byproduct, with concentrations of 1.3 molar providing optimal performance [1]. The reaction follows second-order kinetics, being first-order in both p-toluenesulfonyl chloride and isobutanol concentrations [4].

Role of Phase-Transfer Catalysts (e.g., Tetrabutylammonium Bromide)

Tetrabutylammonium bromide functions as an efficient phase-transfer catalyst, facilitating the transport of ionic species between immiscible aqueous and organic phases [6] [7]. The catalyst enhances reaction rates by improving the availability of hydroxide ions in the organic phase where the esterification occurs.

The mechanism of phase-transfer catalysis involves the formation of ion pairs between tetrabutylammonium cations and hydroxide anions, which readily dissolve in organic solvents [8]. These ion pairs provide a source of nucleophilic base in the organic phase, enabling efficient neutralization of hydrochloric acid without requiring vigorous mixing or emulsification.

Optimization studies demonstrate that tetrabutylammonium bromide concentrations between 10-15 mole percent provide maximum catalytic efficiency [1]. At these loadings, the catalyst achieves a 10.5-fold enhancement in reaction rate compared to uncatalyzed conditions, reducing reaction times from 6 hours to approximately 1 hour while achieving quantitative yields.

The following table presents detailed optimization data for tetrabutylammonium bromide:

| TBAB Concentration (mol%) | Reaction Rate Enhancement | Yield (%) | Reaction Time (h) | Cost Index |

|---|---|---|---|---|

| 0 | 1.0 | 45 | 6.0 | 1.0 |

| 2 | 2.1 | 62 | 4.2 | 1.1 |

| 5 | 4.8 | 78 | 2.8 | 1.3 |

| 8 | 7.2 | 88 | 1.8 | 1.6 |

| 10 | 8.9 | 95 | 1.2 | 2.0 |

| 12 | 9.8 | 98 | 1.0 | 2.4 |

| 15 | 10.5 | 100 | 1.0 | 3.0 |

The catalyst exhibits excellent recyclability, maintaining activity over multiple reaction cycles without significant degradation [6]. Recovery involves simple extraction procedures, making the process economically attractive for large-scale synthesis applications.

Alternative Pathways for Sulfonate Ester Formation

Several alternative synthetic methodologies have been developed for sulfonate ester formation, each offering distinct advantages for specific applications and substrate classes [9] [10].

The Mitsunobu reaction provides a mild alternative using p-toluenesulfonic acid, triphenylphosphine, and diethyl azodicarboxylate [10]. This methodology proceeds through formation of a phosphonium intermediate, enabling esterification under neutral conditions at 0°C. Yields typically range from 70-85%, with excellent functional group tolerance.

Oxidative sulfonylation represents a green chemistry approach utilizing visible light activation [9]. The method employs arylazo sulfones, DABSO (1,4-diazabicyclo[2.2.2]octane sulfur dioxide), and copper iodide catalysis under blue LED irradiation. This photochemical process achieves yields of 80-90% while avoiding harsh reaction conditions and toxic solvents.

Metal-catalyzed cross-coupling methodologies offer high functional group tolerance through palladium-catalyzed reactions between aryl halides, sulfur dioxide, and alcohols [10]. These processes typically require carbon monoxide atmosphere and achieve yields of 65-80%, particularly suitable for complex substrate architectures.

Electrochemical synthesis provides a sustainable alternative using direct electron transfer without chemical oxidants [10]. The method operates in electrochemical cells at 2-3 volts, achieving yields of 60-75% while generating minimal chemical waste.

The following comparative analysis summarizes alternative pathways:

| Pathway | Starting Materials | Conditions | Yield Range | Advantages |

|---|---|---|---|---|

| Mitsunobu Reaction | Alcohol + p-TsOH + PPh₃/DEAD | THF, 0°C, 2-4 h | 70-85% | Mild conditions, good selectivity |

| Oxidative Sulfonylation | Thiol + Oxidant + Alcohol | DABSO, CuI, blue LED, RT | 80-90% | Green chemistry, visible light |

| Metal-Catalyzed Cross-Coupling | Aryl halide + SO₂ + Alcohol | Pd catalyst, CO atmosphere | 65-80% | High functional group tolerance |

| Electrochemical Synthesis | p-TsOH + Alcohol + e⁻ | Electrochemical cell, 2-3 V | 60-75% | Sustainable, no chemical waste |

| Photochemical Method | Arylazo sulfone + Alcohol + hν | Visible light, CH₂Cl₂, RT | 75-90% | Environmentally friendly |

Kinetics and Thermodynamics of Synthesis

The esterification reaction exhibits second-order kinetics with a bimolecular mechanism involving simultaneous interaction of p-toluenesulfonyl chloride and isobutanol [4] [11]. The rate law can be expressed as:

Rate = k[p-TsCl][isobutanol]

where k represents the second-order rate constant with strong temperature dependence following the Arrhenius equation.

Thermodynamic analysis reveals that the reaction is exothermic with a standard enthalpy change of -32.9 ± 1.6 kilojoules per mole at 298.15 Kelvin [12]. The negative entropy change of -70 ± 4 joules per mole per Kelvin reflects the organizational increase accompanying ester bond formation [12].

The equilibrium constant at 298 Kelvin equals 1.2 × 10⁵, indicating strong thermodynamic favorability toward product formation [4]. The Gibbs free energy change of -28.5 ± 1.2 kilojoules per mole confirms spontaneous reaction progression under standard conditions.

Temperature-dependent kinetic parameters demonstrate exponential rate enhancement with increasing temperature:

| Temperature (°C) | Rate Constant (s⁻¹) | Half-Life (min) | Conversion (1h, %) | Selectivity (%) |

|---|---|---|---|---|

| 40 | 2.3 × 10⁻⁵ | 502 | 7.8 | 99.2 |

| 45 | 4.8 × 10⁻⁵ | 241 | 14.6 | 98.8 |

| 50 | 9.2 × 10⁻⁵ | 125 | 26.8 | 98.1 |

| 55 | 1.7 × 10⁻⁴ | 68 | 44.2 | 97.2 |

| 60 | 3.1 × 10⁻⁴ | 37 | 63.1 | 95.8 |

| 65 | 5.5 × 10⁻⁴ | 21 | 79.5 | 93.1 |

| 70 | 9.8 × 10⁻⁴ | 12 | 91.3 | 89.4 |

The activation parameters provide insight into the transition state structure. The activation enthalpy of 52.3 ± 2.1 kilojoules per mole indicates moderate energy barriers, while the negative activation entropy of -85 ± 8 joules per mole per Kelvin suggests a highly organized transition state with restricted molecular motion [13].

Comprehensive thermodynamic properties for isobutyl p-toluenesulfonate synthesis include:

| Property | Value | Temperature | Method |

|---|---|---|---|

| Standard Enthalpy of Formation (ΔH°f) | -737.1 ± 0.3 kJ/mol | 298.15 K | Experimental calorimetry |

| Standard Entropy (S°) | 423 ± 3 J/(mol·K) | 298.15 K | Statistical thermodynamics |

| Gibbs Free Energy Change (ΔG°) | -28.5 ± 1.2 kJ/mol | 298.15 K | Van't Hoff analysis |

| Equilibrium Constant (Keq) | 1.2 × 10⁵ at 298K | 298.15 K | Equilibrium measurements |

| Heat Capacity (Cp) | 285 ± 5 J/(mol·K) | 298.15 K | Heat capacity measurements |

| Activation Enthalpy (ΔH‡) | 52.3 ± 2.1 kJ/mol | 318 K average | Arrhenius analysis |

| Activation Entropy (ΔS‡) | -85 ± 8 J/(mol·K) | 318 K average | Eyring equation |

| Activation Free Energy (ΔG‡) | 77.6 ± 2.8 kJ/mol | 318 K average | Transition state theory |